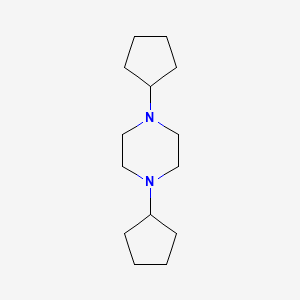

1,4-Dicyclopentylpiperazine

Description

Contextualization within the Piperazine (B1678402) Scaffold and its Broad Chemical Significance

The piperazine scaffold is a highly significant structural motif in medicinal chemistry and materials science. nih.govbenthamdirect.combohrium.com Its unique properties, including the presence of two basic nitrogen atoms, a flexible yet stable ring structure, and the capacity for substitution at the 1 and 4 positions, make it a versatile building block for new chemical entities. bohrium.comtandfonline.com The two nitrogen atoms can act as hydrogen bond acceptors, contributing to the molecule's solubility and ability to interact with biological targets. bohrium.com This has led to the incorporation of the piperazine ring into a multitude of pharmacologically active compounds, spanning a wide range of therapeutic areas such as anticancer, antiviral, anti-inflammatory, and antipsychotic agents. nih.govbenthamdirect.combohrium.comthieme-connect.com The flexibility of the piperazine ring allows it to adopt various conformations, which can be crucial for optimizing the binding affinity of a drug to its target receptor. tandfonline.com

Overview of 1,4-Disubstituted Piperazines in Modern Organic Chemistry

The true versatility of the piperazine scaffold is realized through the modification of its nitrogen atoms, leading to the creation of 1,4-disubstituted piperazines. This class of compounds is of immense interest in modern organic chemistry as the nature of the substituents at the N1 and N4 positions can dramatically influence the molecule's physicochemical properties and biological activity. tandfonline.comresearchgate.net The synthesis of 1,4-disubstituted piperazines is a well-established area of research, with numerous methods available for introducing a wide variety of functional groups. researchgate.netscite.aiekb.egekb.eg These substituents can range from simple alkyl or aryl groups to more complex moieties, allowing for the fine-tuning of properties such as lipophilicity, basicity, and steric bulk. researchgate.net In medicinal chemistry, this allows for the creation of targeted therapies; for instance, many top-selling antipsychotic drugs feature a 1,4-disubstituted piperazine core, which is key to their ability to interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The aryl-1,4-dialkylpiperazines, such as GBR 12909, have been instrumental as pharmacological tools for studying dopamine uptake inhibitors. nih.gov

Research Rationale and Scope for Academic Investigations Pertaining to 1,4-Dicyclopentylpiperazine

While extensive research exists on the broader class of 1,4-disubstituted piperazines, specific academic investigations into this compound are not widely documented in publicly available literature. The primary interest in this compound appears to be as a potential byproduct in the synthesis of 1-cyclopentylpiperazine (B42781), a useful pharmaceutical intermediate. google.com For example, in the catalytic hydrogenation of piperazine with cyclopentanone (B42830) to produce 1-cyclopentylpiperazine, this compound can be formed as a minor product. google.com

The rationale for more focused academic investigation into this compound would likely stem from a systematic exploration of how bulky, non-polar alkyl groups at the 1 and 4 positions of the piperazine ring influence its properties. Research could focus on its potential as a ligand for metal catalysts, where the cyclopentyl groups could provide specific steric hindrance, or as a building block for novel polymers or materials. In medicinal chemistry, while less common than aryl-substituted piperazines, dialkylpiperazines are explored for their potential to interact with various biological targets. nih.govchim.it A comprehensive study would involve its synthesis, full characterization of its conformational and electronic properties, and screening for biological activity or material science applications.

Below is a table summarizing the basic chemical data for this compound and a related compound for context.

| Property | This compound | 1,4-Diacetylpiperazine |

| Molecular Formula | C14H26N2 | C8H14N2O2 |

| Molecular Weight | 222.37 g/mol | 170.21 g/mol |

| CAS Number | 119891-85-9 | 18940-57-3 |

| Synonyms | Piperazine, 1,4-dicyclopentyl- | 1,1'-(Piperazine-1,4-diyl)diethanone |

| Data sourced from references chemspider.comvenkatasailifesciences.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H26N2 |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

1,4-dicyclopentylpiperazine |

InChI |

InChI=1S/C14H26N2/c1-2-6-13(5-1)15-9-11-16(12-10-15)14-7-3-4-8-14/h13-14H,1-12H2 |

InChI Key |

XOYHALUXINCRHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C3CCCC3 |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations in the Formation of 1,4 Dicyclopentylpiperazine

Byproduct Formation during the Catalytic Hydrogenation of Piperazine (B1678402) and Cyclopentanone (B42830)

The synthesis of 1-cyclopentylpiperazine (B42781), a valuable intermediate for pharmaceuticals, is primarily achieved through the catalytic hydrogenation of piperazine and cyclopentanone. google.com In this process, 1,4-dicyclopentylpiperazine frequently arises as a significant byproduct. The reaction involves a reductive amination process where piperazine reacts with cyclopentanone in the presence of a catalyst and hydrogen gas. google.com

Optimization of Reaction Parameters for Selective 1-Cyclopentylpiperazine Synthesis and Control of this compound Byproduct Yield

The selective synthesis of the mono-substituted product, 1-cyclopentylpiperazine, hinges on the careful control of reaction parameters to suppress the formation of the di-substituted byproduct. A key factor is the molar ratio of the reactants. google.com Industrial processes aim to optimize this ratio to maximize the yield of the desired mono-cyclopentyl product while minimizing the secondary reaction that leads to this compound.

A patented method for producing 1-cyclopentylpiperazine illustrates this principle. google.com By reacting anhydrous piperazine with cyclopentanone in the presence of a palladium-carbon catalyst, a high yield of the target compound was achieved. google.com However, even under optimized conditions, this compound was formed. google.com

| Reactant A | Reactant B | Molar Ratio (Piperazine:Cyclopentanone) | Catalyst | Pressure | Temperature | Desired Product Yield (1-Cyclopentylpiperazine) | Byproduct Yield (this compound) | Source |

|---|---|---|---|---|---|---|---|---|

| Anhydrous Piperazine (518 g) | Cyclopentanone (504 g) | ~1:1 | Palladium-Carbon | 20 atm | 70°C | 88.7% | 4.0% | google.com |

Mechanistic Hypotheses Elucidating the Formation of the 1,4-Disubstituted Product in Hydrogenation Processes

The formation of both 1-cyclopentylpiperazine and this compound via catalytic hydrogenation proceeds through a reductive amination mechanism. The process is believed to occur in sequential steps:

Initial Imine/Enamine Formation : One of the secondary amine groups of the piperazine ring performs a nucleophilic attack on the carbonyl carbon of cyclopentanone. This is followed by dehydration to form a reactive iminium intermediate or its enamine tautomer.

First Hydrogenation : The catalyst (e.g., Palladium on carbon or Raney nickel) facilitates the addition of hydrogen across the carbon-nitrogen double bond of the iminium ion, reducing it to form the mono-substituted product, 1-cyclopentylpiperazine. google.com

Second Reaction and Hydrogenation : If unreacted cyclopentanone is still present in the reaction mixture, the remaining secondary amine on the 1-cyclopentylpiperazine molecule can react with a second molecule of cyclopentanone. This forms a new, more sterically hindered iminium intermediate. Subsequent catalytic hydrogenation of this second intermediate yields the final this compound byproduct.

The second substitution is generally slower than the first due to the increased steric hindrance and the reduced nucleophilicity of the second nitrogen atom after the first substitution.

Strategies for Mitigating this compound Formation and Enhancing Selectivity in Related Industrial Syntheses

The primary strategy to minimize the formation of this compound is the manipulation of the stoichiometric ratio of the reactants. google.com By using a molar excess of piperazine relative to cyclopentanone, the probability of a cyclopentanone molecule reacting with an already mono-substituted piperazine is statistically reduced. This favors the formation of 1-cyclopentylpiperazine. The patent for this process suggests a piperazine to cyclopentanone molar ratio in the range of 1:0.5 to 1:1.5 to achieve high yields of the mono-substituted product. google.com

Other potential mitigation strategies, common in industrial chemistry, could include:

Controlled Addition : Slowly adding the cyclopentanone to a reaction vessel containing the piperazine and catalyst could help maintain a low concentration of the ketone, further favoring mono-substitution.

Reaction Time and Temperature : Shorter reaction times and lower temperatures can also help to limit the extent of the second, slower substitution reaction, though this must be balanced with achieving a reasonable reaction rate and conversion of the starting materials.

Rational Design and Targeted Synthesis Approaches for Symmetrical this compound

While often an undesired byproduct, symmetrical this compound can also be synthesized deliberately through rational chemical design. The primary methods for creating such symmetrical N,N'-disubstituted piperazines are direct alkylation and reductive amination. researchgate.netmdpi.com

Alkylation and Reductive Amination Routes Employed in the Synthesis of Symmetrical Piperazine Derivatives

Direct N-Alkylation : This classical approach involves the reaction of piperazine with two equivalents of a suitable cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl chloride. mdpi.comresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the substitution. This method relies on the nucleophilic nature of the nitrogen atoms in the piperazine ring. researchgate.net

Reductive Amination : This is often the more efficient and preferred method for this specific target molecule. mdpi.comwm.edu In this approach, piperazine is reacted with at least two equivalents of cyclopentanone in the presence of a reducing agent. nih.govnih.gov The reaction proceeds via the formation of iminium intermediates, which are then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst) as seen in the byproduct formation. google.comnih.gov To drive the reaction towards the disubstituted product, a molar excess of cyclopentanone is used.

| Synthetic Route | Reactants | Typical Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct N-Alkylation | Piperazine, Cyclopentyl Halide (e.g., Bromide) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile) | Conceptually straightforward. | Risk of over-alkylation to form quaternary ammonium (B1175870) salts; cyclopentyl halides can be expensive. researchgate.net |

| Reductive Amination | Piperazine, Cyclopentanone | Reducing Agent (e.g., NaBH(OAc)₃ or H₂/Pd-C), Solvent (e.g., Dichloroethane, Toluene) | High efficiency; uses readily available cyclopentanone; avoids harsh alkylating agents. google.commdpi.comwm.edu | Requires careful control of stoichiometry to ensure disubstitution; may require pressure equipment for catalytic hydrogenation. |

Exploration of Multi-Component Reactions and Advanced Coupling Strategies for N,N'-Disubstitution of the Piperazine Ring

Beyond the classical methods, modern organic synthesis offers more advanced strategies for constructing highly substituted piperazine rings. While potentially overly complex for a simple symmetrical molecule like this compound, these methods are powerful for creating more diverse derivatives.

Multi-Component Reactions (MCRs) , such as the Ugi reaction, allow for the rapid assembly of complex molecules from three or more starting materials in a single step. acs.org It is conceivable to design an MCR that incorporates the piperazine core and introduces substituents in a convergent manner. acs.org

Advanced Coupling and Cyclization Strategies : Other modern approaches include the ring-opening of activated precursors like 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives or palladium-catalyzed annulation reactions. researchgate.netnih.gov For instance, a one-pot, three-component reaction involving the ring-opening of N-activated aziridines followed by a palladium-catalyzed cyclization has been reported for synthesizing highly substituted piperazines with excellent stereoselectivity. nih.gov These cutting-edge methods provide access to a wide range of structurally diverse piperazine derivatives that are not easily accessible through traditional synthetic routes.

Methodologies for Stereoselective Synthesis of Chiral 1,4-Disubstituted Piperazine Analogues

While this compound is an achiral molecule due to its plane of symmetry, the broader class of 1,4-disubstituted piperazines includes many chiral compounds of significant interest, particularly in medicinal chemistry. rsc.org The development of methods to control the stereochemistry of these molecules is a key area of synthetic chemistry. Methodologies for achieving stereoselective synthesis can be broadly categorized into three main approaches: the use of a chiral pool, the application of chiral auxiliaries, and catalytic asymmetric synthesis.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, often derived from natural products like amino acids. rsc.org For instance, a synthetic route starting from α-amino acids can produce enantiomerically pure 2-substituted piperazines. rsc.org The inherent chirality of the starting material is transferred through the synthetic sequence to the final piperazine product.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones and pseudoephedrine are well-known auxiliaries that have been applied to various stereoselective transformations, including the alkylation of enolates to create chiral centers that could be incorporated into a piperazine framework. wikipedia.org

Catalytic Asymmetric Synthesis: This approach employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often the most efficient and atom-economical method.

Asymmetric Hydrogenation: One powerful technique is the palladium-catalyzed asymmetric hydrogenation of pyrazine-2-ols, which provides chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These intermediates can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn

Asymmetric Alkylation: The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones. nih.gov Subsequent deprotection and reduction yield the corresponding chiral tertiary piperazines. nih.gov

These methods provide access to specific stereoisomers of 1,4-disubstituted piperazines, which is crucial when exploring the structure-activity relationships of biologically active molecules. rsc.org

| Methodology | Principle | Key Features | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Incorporation of enantiopure starting materials (e.g., α-amino acids) into the final structure. | Chirality is transferred from the starting material. | rsc.org |

| Chiral Auxiliaries | A recoverable chiral group is temporarily attached to guide the stereoselective formation of a new chiral center. | High stereocontrol; auxiliary can often be recycled. | wikipedia.org |

| Catalytic Asymmetric Synthesis | A chiral catalyst generates an enantiomerically enriched product from a prochiral substrate. | Highly efficient and atom-economical; includes methods like asymmetric hydrogenation and alkylation. | dicp.ac.cnrsc.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation of 1,4 Dicyclopentylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Due to the molecule's symmetry, the NMR spectra for 1,4-dicyclopentylpiperazine are simplified, with chemically equivalent nuclei producing shared signals. The piperazine (B1678402) ring typically adopts a chair conformation, and due to the steric bulk of the cyclopentyl groups, they are expected to predominantly occupy the equatorial positions to minimize steric strain.

Application of One-Dimensional NMR (¹H and ¹³C) for Chemical Shift and Coupling Constant Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural elucidation by identifying the distinct chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton spectrum is characterized by three main regions corresponding to the piperazine ring, the cyclopentyl methine protons, and the cyclopentyl methylene protons.

The eight protons on the piperazine ring (H-2, H-3, H-5, H-6) are chemically equivalent and are expected to appear as a broad singlet or a complex multiplet around δ 2.65 ppm.

The two methine protons (H-1' and H-1''), situated where the cyclopentyl groups attach to the piperazine nitrogens, are anticipated to resonate as a multiplet around δ 2.80 ppm.

The sixteen methylene protons of the two cyclopentyl rings (H-2'/H-5' and H-3'/H-4') produce overlapping multiplets in the upfield region, typically between δ 1.30 and δ 1.85 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, reflecting the molecule's symmetry.

The four equivalent methylene carbons of the piperazine ring (C-2, C-3, C-5, C-6) would produce a signal around δ 52.5 ppm.

The two methine carbons of the cyclopentyl groups directly attached to the nitrogen atoms (C-1' and C-1'') are the most downfield of the aliphatic carbons, appearing near δ 68.0 ppm.

The remaining cyclopentyl methylene carbons give rise to two separate signals, corresponding to the C-2'/C-5' and C-3'/C-4' positions, at approximately δ 31.0 and δ 24.5 ppm, respectively.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Piperazine CH₂ (C2, C3, C5, C6) | 2.65 (s, 8H) | 52.5 |

| Cyclopentyl CH (C1') | 2.80 (m, 2H) | 68.0 |

| Cyclopentyl CH₂ (C2', C5') | 1.70-1.85 (m, 8H) | 31.0 |

| Cyclopentyl CH₂ (C3', C4') | 1.30-1.55 (m, 8H) | 24.5 |

Utilization of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Molecular Connectivity and Proximity Determination

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals identified in the 1D spectra and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A H,H-COSY experiment would reveal scalar coupling between adjacent protons. Key correlations would be observed between the methine proton (H-1') of the cyclopentyl group and its neighboring methylene protons (H-2'/H-5'), as well as among the various methylene protons within the cyclopentyl ring, confirming the integrity of this substructure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal to which it is attached. It would definitively link the proton assignments to their corresponding carbon atoms, for instance, connecting the signal at δ 2.80 ppm (H-1') to the carbon signal at δ 68.0 ppm (C-1').

Interactive Table: Key 2D NMR Correlations

| Technique | Proton (¹H) | Correlated Carbon (¹³C) or Proton (¹H) | Correlation Type |

| COSY | H-1' (δ 2.80) | H-2'/H-5' (δ 1.70-1.85) | ³J (H-C-C-H) |

| HSQC | H-1' (δ 2.80) | C-1' (δ 68.0) | ¹J (Directly Bonded) |

| HSQC | Piperazine H (δ 2.65) | Piperazine C (δ 52.5) | ¹J (Directly Bonded) |

| HMBC | H-1' (δ 2.80) | C-2/C-6 (δ 52.5) | ³J (H-N-C-C) |

| HMBC | Piperazine H (δ 2.65) | C-1' (δ 68.0) | ³J (H-C-N-C) |

Conformational Analysis via Variable-Temperature NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) Experiments

Dynamic NMR techniques are employed to investigate the conformational behavior of the piperazine ring.

Variable-Temperature (VT) NMR: At room temperature, the piperazine ring undergoes rapid chair-to-chair interconversion, resulting in averaged signals for the axial and equatorial protons. rsc.orgnih.govrsc.org Upon cooling, this ring flip can be slowed on the NMR timescale. This would lead to decoalescence of the broad piperazine signal (δ 2.65 ppm) into distinct, sharper signals for the axial and equatorial protons, allowing for the determination of the energy barrier for ring inversion. rsc.orgrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is critical for confirming stereochemical relationships. libretexts.orgmdpi.com In the preferred diequatorial conformation of this compound, a NOESY spectrum would show correlations between the axial protons of the piperazine ring and the axial protons on the adjacent C-1' methine group of the cyclopentyl substituents. This spatial relationship provides direct evidence for the diequatorial arrangement, which is the sterically favored conformation. libretexts.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the exact molecular weight and elemental formula and for gaining structural information through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Precise Exact Mass Determination

HRMS provides a highly accurate mass measurement, which is used to confirm the molecular formula of a compound. researchgate.netnih.govthermofisher.com For this compound, the molecular formula is C₁₄H₂₆N₂. The calculated exact mass for the protonated molecule [M+H]⁺ is 223.2174. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition. mdpi.com

Interactive Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₄H₂₆N₂ |

| Calculated Exact Mass [M] | 222.2096 |

| Calculated Exact Mass [M+H]⁺ | 223.2174 |

| Expected Experimental Mass [M+H]⁺ | 223.2174 ± 0.0011 (for 5 ppm accuracy) |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms and Substructure Identification

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion or protonated molecule) to generate a characteristic fragmentation pattern that helps elucidate the molecule's structure. nih.gov For this compound, the fragmentation is dominated by cleavages adjacent to the nitrogen atoms (alpha-cleavage) and within the piperazine ring. researchgate.netyoutube.com

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 223.2) would include:

Loss of a cyclopentyl radical: The most facile cleavage is often the loss of one of the bulky cyclopentyl groups (•C₅H₉), leading to a stable iminium ion fragment at m/z 154.1. This would likely be a major peak in the spectrum.

Ring Opening and Fission: Cleavage of the C-C bonds within the piperazine ring can lead to smaller fragment ions. For example, symmetrical cleavage of the ring could produce a fragment corresponding to cyclopentyl-ethylenimine at m/z 98.1.

Loss of Cyclopentene: A rearrangement followed by the elimination of a neutral cyclopentene molecule (C₅H₈) would result in a fragment ion at m/z 155.1.

Interactive Table: Predicted MS/MS Fragmentation of [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 223.2 | 154.1 | •C₅H₉ (Cyclopentyl radical) | [Cyclopentyl-piperazine iminium ion]⁺ |

| 223.2 | 155.1 | C₅H₈ (Cyclopentene) | [H-piperazine-cyclopentyl]⁺ |

| 223.2 | 98.1 | C₉H₁₇N | [Cyclopentyl-ethylenimine]⁺ |

| 154.1 | 85.1 | C₅H₉N | [Piperazine iminium ion]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent piperazine ring and cyclopentyl substituents. While a dedicated spectrum for this specific molecule is not widely published, a detailed analysis can be constructed based on well-established data for piperazine and related aliphatic compounds.

The key vibrational regions and their assignments are:

C-H Stretching: The most intense bands in the high-frequency region of the spectrum (typically 2800-3000 cm⁻¹) are attributed to the stretching vibrations of the carbon-hydrogen bonds. For this compound, this region is complex, containing overlapping symmetric and asymmetric stretching vibrations from both the methylene (-CH₂) groups of the piperazine ring and the cyclopentyl moieties.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the piperazine ring are a key diagnostic feature. These typically appear in the 1190-1020 cm⁻¹ region of the spectrum. The presence of the bulky cyclopentyl groups can influence the exact position and intensity of these bands compared to unsubstituted piperazine.

CH₂ Bending/Scissoring: Vibrations corresponding to the bending and scissoring of the CH₂ groups in both the piperazine and cyclopentyl rings are expected to appear in the 1475-1440 cm⁻¹ range.

Ring Vibrations: The piperazine ring itself has characteristic skeletal or "breathing" vibrations. These, along with C-C stretching modes from the cyclopentyl groups, contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹).

These combined vibrational modes create a unique spectroscopic signature for this compound, allowing for its identification and differentiation from other related compounds.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |

| C-H Stretching | 2800 - 3000 | Piperazine & Cyclopentyl -CH₂- |

| CH₂ Bending/Scissoring | 1440 - 1475 | Piperazine & Cyclopentyl -CH₂- |

| C-N Stretching | 1020 - 1190 | Piperazine Ring |

| C-C Stretching | 1000 - 1250 | Cyclopentyl & Piperazine Rings |

The piperazine ring typically adopts a stable chair conformation to minimize steric strain and torsional interactions. scispace.comwesternsydney.edu.au In this compound, it is highly probable that the two bulky cyclopentyl substituents occupy the equatorial positions on the piperazine chair. This arrangement minimizes steric hindrance that would arise from axial positioning, representing the most energetically favorable conformational state.

Vibrational spectroscopy can provide evidence for this conformation. If the molecule possesses a center of symmetry in its dominant conformation (as a chair conformation with equatorial substituents would), it would be subject to the spectroscopic rule of mutual exclusion. This principle dictates that for centrosymmetric molecules, vibrations that are active in the Raman spectrum are inactive in the IR spectrum, and vice versa. Observing this phenomenon would provide strong evidence for a centrosymmetric, chair-like conformation in the bulk sample.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous data on bond lengths, bond angles, and the packing of molecules within a crystal lattice.

While the specific crystal structure of this compound is not publicly available, analysis of closely related 1,4-disubstituted piperazine derivatives provides a clear indication of the expected structural features. For example, the crystal structure of 1,4-bis(4-cyanobenzyl)piperazine reveals critical details about molecular packing. nih.gov

In the solid state, molecules of this compound would be expected to pack in an ordered, repeating arrangement defined by a unit cell. The dimensions of this unit cell (a, b, c, α, β, γ) and the symmetry of the arrangement (space group) could be precisely determined. The packing would be governed by weak intermolecular forces, primarily van der Waals interactions between the aliphatic cyclopentyl and piperazine rings of neighboring molecules. In the case of 1,4-bis(4-cyanobenzyl)piperazine, the packing is dominated by weak C-H···N and C-H···π interactions, which link the molecules into extended chains and layers. nih.gov A similar network of weak C-H···N or C-H···H-C interactions would likely dictate the crystal lattice of this compound.

Table 2: Representative Crystal Data for an Analogous Compound: 1,4-bis(4-cyanobenzyl)piperazine nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.2738 (3) |

| b (Å) | 7.2178 (4) |

| c (Å) | 10.3952 (6) |

| α (°) | 82.595 (2) |

| β (°) | 81.334 (2) |

| γ (°) | 72.193 (2) |

| Volume (ų) | 440.09 (4) |

Note: This data is for an analogous compound and serves as an example of the type of information obtained from X-ray crystallography.

The molecule this compound is achiral; it possesses planes of symmetry and a center of inversion, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, the determination of absolute configuration is not applicable to this specific compound.

However, X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. nih.gov If a chiral derivative of this compound were synthesized (for example, by introducing a chiral center on one of the cyclopentyl rings), crystallographic analysis of a single crystal would be essential to unambiguously assign the R or S configuration at that center. This technique is crucial in pharmaceutical and materials science where the specific three-dimensional arrangement of atoms dictates biological activity or material properties.

Computational Chemistry and Theoretical Investigations of 1,4 Dicyclopentylpiperazine

Quantum Chemical Studies on Electronic Structure, Bonding, and Reactivity

Quantum chemical studies are instrumental in elucidating the fundamental electronic properties of molecules, offering insights into their structure, stability, and reactivity. For 1,4-dicyclopentylpiperazine, these methods can provide a detailed understanding of its molecular architecture and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization, Energetic Profiles, and Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (a minimum on the potential energy surface). For this compound, DFT calculations would likely predict that the piperazine (B1678402) ring adopts a chair conformation, which is the most stable arrangement for this six-membered ring, similar to cyclohexane. The two cyclopentyl substituents can be positioned in either axial or equatorial orientations. It is anticipated that the diequatorial conformation would be the most energetically favorable due to reduced steric hindrance.

DFT can also be employed to explore the energetic profiles of various conformations and the transition states between them. For instance, the energy barrier for the chair-to-boat interconversion of the piperazine ring can be calculated. Furthermore, DFT is a powerful tool for mapping out reaction pathways, providing valuable information on the mechanisms of chemical reactions involving this compound.

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Equatorial-Equatorial Conformer of this compound

| Parameter | Predicted Value |

| C-N bond length (piperazine ring) | ~1.46 Å |

| C-C bond length (piperazine ring) | ~1.53 Å |

| N-C bond length (N-cyclopentyl) | ~1.47 Å |

| C-N-C bond angle (piperazine ring) | ~110° |

| C-C-N bond angle (piperazine ring) | ~111° |

Note: These are hypothetical values based on typical bond lengths and angles in similar molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects and Molecular Stability

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP (N1) | σ(C2-C3) | ~2.5 |

| LP (N1) | σ(C6-H) | ~1.8 |

| σ (C-H) | σ*(N-C) | ~0.5 |

Note: LP denotes a lone pair orbital. These values are illustrative of typical hyperconjugative interaction energies.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. DFT calculations can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H) and Infrared (IR) vibrational frequencies of this compound. nih.govbohrium.com

The predicted NMR spectra can aid in the assignment of experimental signals to specific atoms in the molecule. For this compound, distinct signals would be expected for the axial and equatorial protons of the piperazine ring and for the different carbon environments in both the piperazine and cyclopentyl rings.

Similarly, the calculation of IR vibrational frequencies can help in interpreting experimental IR spectra. Key vibrational modes for this molecule would include C-H stretching frequencies for both the piperazine and cyclopentyl rings, as well as C-N stretching and various bending modes.

Table 3: Exemplary Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (piperazine CH₂) | ~50-55 ppm |

| ¹H NMR Chemical Shift (piperazine axial H) | ~2.2-2.5 ppm |

| ¹H NMR Chemical Shift (piperazine equatorial H) | ~2.8-3.1 ppm |

| IR Frequency (C-N stretch) | ~1100-1200 cm⁻¹ |

| IR Frequency (C-H stretch, aliphatic) | ~2850-2960 cm⁻¹ |

Note: These are representative values and the actual shifts and frequencies would depend on the specific computational method and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamic Behavior

While quantum chemical methods provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes its conformation.

Investigation of the Dynamic Behavior of the Piperazine Ring and Cyclopentyl Substituents

MD simulations of this compound would allow for the exploration of its conformational landscape. This includes the dynamic interconversion between different chair and boat conformations of the piperazine ring. nih.gov The simulations would also reveal the flexibility of the cyclopentyl substituents, which can undergo pseudorotation, a process where the ring puckering changes without passing through a high-energy planar state. The frequency and nature of these dynamic events can be analyzed to understand the molecule's flexibility and how different parts of the molecule move in relation to each other.

Analysis of Solvent Effects on Molecular Conformation and Intramolecular Dynamics

The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited for studying solvent effects by explicitly including solvent molecules in the simulation box. nih.govmdpi.com For this compound, MD simulations in different solvents (e.g., water, chloroform) would reveal how the solvent interacts with the molecule and influences its conformational preferences and dynamics. For instance, in a polar solvent, conformations that expose the nitrogen atoms to the solvent might be favored. The analysis of radial distribution functions from the simulation can provide detailed information about the solvation shell around different parts of the molecule.

No Publicly Available Research Found on the Computational Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the computational chemistry and theoretical investigations of this compound could be identified.

Searches were conducted to locate studies related to the molecular mechanics (MM), force field development, and in silico structure-property relationship modeling of this specific compound. However, these inquiries did not yield any scholarly articles, conference proceedings, or database entries that provide the detailed research findings necessary to construct an article on these topics as requested.

General computational methodologies for similar classes of compounds, such as piperazine derivatives and other cyclic amines, are well-documented in scientific literature. These studies often employ techniques like Density Functional Theory (DFT) and molecular dynamics simulations to explore molecular structures, electronic properties, and potential applications. However, the application of these methods specifically to this compound has not been reported in the accessible public domain.

Consequently, the creation of a scientifically accurate and data-driven article on the "," as outlined in the user's request, is not possible at this time due to the absence of foundational research on the subject.

Applications and Advanced Roles of 1,4 Dicyclopentylpiperazine in Organic Synthesis and Materials Science

Intermediate in the Synthesis of More Complex Piperazine (B1678402) Derivatives and Scaffolds

1,4-Dicyclopentylpiperazine serves as a valuable starting material for the creation of more elaborate piperazine-containing molecules. The piperazine ring is a common feature in many pharmaceuticals and other biologically active compounds, making its derivatives a significant area of research. nih.govrsc.orgresearchgate.netbohrium.com The presence of the two cyclopentyl groups provides a unique structural framework that can be further modified to produce a wide array of novel chemical entities.

While direct functionalization of the cyclopentyl rings on this compound presents a synthetic challenge, various methods exist for the modification of cyclopentane (B165970) and other cycloalkane rings. mdpi.comresearchgate.net These strategies, though not specific to this exact molecule, offer potential pathways for creating derivatives.

Free Radical Halogenation: This method involves the reaction of the cycloalkane with a halogen (e.g., chlorine or bromine) in the presence of UV light or a radical initiator. This can lead to the substitution of a hydrogen atom on the cyclopentyl ring with a halogen, which can then serve as a handle for further reactions.

Oxidative Functionalization: Certain oxidizing agents can introduce hydroxyl or carbonyl groups onto the cyclopentyl ring. These functional groups open up a wide range of subsequent transformations.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the cyclopentyl ring can be opened or rearranged to form different cyclic or acyclic structures. For instance, the Favorskii rearrangement can be used for the ring contraction of cyclic ketones. researchgate.net

These generalized approaches for cyclopentane functionalization could potentially be adapted for the selective modification of the cyclopentyl groups in this compound, leading to a diverse set of new compounds.

The nitrogen atoms of the piperazine ring are nucleophilic and can readily participate in a variety of chemical reactions. smolecule.com This allows for the synthesis of a vast number of derivatives with potentially interesting properties.

Common transformations involving the piperazine nitrogens include:

N-Alkylation and N-Arylation: The nitrogen atoms can be alkylated using alkyl halides or sulfonates, or arylated through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution. mdpi.comgyanvihar.org

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a variety of functional groups.

Reductive Amination: The piperazine nitrogens can react with aldehydes or ketones in the presence of a reducing agent to form new N-alkyl derivatives. mdpi.com

Formation of Carbamates and Ureas: Reaction with isocyanates or chloroformates can lead to the formation of ureas and carbamates, respectively. nih.gov

These derivatization strategies provide a powerful toolkit for medicinal chemists and materials scientists to synthesize novel molecules based on the this compound scaffold. ijrrjournal.com

Potential as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis and Synthesis

Chiral piperazine derivatives have found significant application as catalysts and ligands in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. unl.ptresearchgate.net The rigid structure of the piperazine ring makes it an excellent scaffold for designing chiral environments that can influence the stereochemical outcome of a reaction. unl.pt

While this compound itself is achiral, it can be a precursor to chiral derivatives. For example, if the cyclopentyl groups are asymmetrically functionalized, or if chiral centers are introduced elsewhere in the molecule, the resulting compound could be used as a chiral auxiliary or ligand. nih.gov

Several methods for the asymmetric synthesis of substituted piperazines have been developed, including:

Enantioselective Hydrogenation: Asymmetric hydrogenation of pyrazine (B50134) precursors can yield chiral piperazines with high enantiomeric excess. acs.orgdicp.ac.cn

Palladium-Catalyzed Asymmetric Allylic Alkylation: This method has been successfully used to synthesize enantioenriched piperazin-2-ones, which can be reduced to the corresponding chiral piperazines. nih.govcaltech.edu

Use of Chiral Pool Starting Materials: Chiral piperazines can be synthesized from readily available chiral starting materials like amino acids. nih.govrsc.org

The development of chiral versions of this compound could open up new avenues for its application in asymmetric catalysis.

Building Block for Supramolecular Architectures and Self-Assembly Systems

Piperazine and its derivatives are widely used as building blocks in supramolecular chemistry due to their ability to form hydrogen bonds and participate in other non-covalent interactions. rsc.orgrsc.org These interactions can direct the self-assembly of molecules into well-defined, ordered structures such as coordination polymers and metal-organic frameworks (MOFs). tandfonline.com

The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while N-H groups (if present) can act as donors. rsc.org This allows for the formation of extensive hydrogen-bonding networks. rsc.org Furthermore, the piperazine ring can adopt different conformations (chair, boat, etc.), which can influence the final supramolecular architecture.

The bulky cyclopentyl groups in this compound would likely play a significant role in its self-assembly behavior, potentially leading to the formation of unique and interesting supramolecular structures. The interplay of hydrogen bonding, van der Waals forces, and steric effects would dictate the packing of the molecules in the solid state.

Role in Polymer Chemistry and the Fabrication of Advanced Materials with Tunable Properties

Piperazine and its derivatives have been incorporated into various polymers to impart specific properties. rsc.orgsemanticscholar.orgnih.gov The presence of the piperazine unit can influence the thermal stability, mechanical strength, and chemical resistance of the resulting polymer. ontosight.ai

Piperazine-containing polymers can be synthesized through several methods, including:

Polycondensation: Piperazine can react with diacyl chlorides or other bifunctional monomers to form polyamides or other condensation polymers.

Ring-Opening Polymerization: Certain piperazine derivatives can undergo ring-opening polymerization to form linear polymers.

Addition Polymerization: Piperazine-containing monomers with vinyl or other polymerizable groups can be used in addition polymerization reactions. rsc.org

The properties of these polymers can be tuned by changing the substituents on the piperazine ring. acs.orgacs.org For example, the incorporation of this compound into a polymer backbone could lead to materials with unique thermal and mechanical properties due to the bulky and rigid nature of the cyclopentyl groups. Research has shown that dynamic polymer networks derived from piperazine can exhibit excellent malleability, reprocessability, and recyclability. researchgate.net

Strategies for Byproduct Utilization and Chemical Recycling of this compound in Sustainable Chemical Processes

The development of sustainable chemical processes is a major focus of modern chemistry. This includes the efficient use of resources, the minimization of waste, and the development of methods for recycling and reusing chemicals. researchgate.netresearchgate.net

In the context of this compound, sustainable practices could involve:

Byproduct Utilization: If this compound is formed as a byproduct in a chemical process, strategies could be developed to isolate it and use it as a starting material for the synthesis of other valuable compounds.

Catalyst Recycling: If this compound or its derivatives are used as catalysts, methods for recovering and reusing the catalyst would be essential for a sustainable process. The use of ionic liquids as recyclable catalysts in piperazine synthesis has been explored. gyanvihar.org

Chemical Recycling of Polymers: For polymers containing the this compound unit, chemical recycling methods could be developed to break down the polymer into its constituent monomers, which could then be used to synthesize new polymers.

Green chemistry approaches, such as the use of microwave-assisted synthesis or multicomponent reactions, can also contribute to the sustainable production and use of this compound and its derivatives. researchgate.netresearchgate.net

Emerging Research Perspectives and Advanced Methodological Approaches in 1,4 Dicyclopentylpiperazine Research

Development of Novel Catalytic Systems for Highly Efficient and Selective Synthesis

The synthesis of substituted piperazines, including 1,4-dicyclopentylpiperazine, has evolved significantly from classical methods. Traditional synthesis often involves the catalytic hydrogen reduction of piperazine (B1678402) and cyclopentanone (B42830), utilizing catalysts like Raney-nickel or Palladium on carbon (Pd/C) under high pressure and temperature. google.com While effective, current research focuses on developing more efficient, selective, and milder catalytic systems that tolerate a wider range of functional groups.

Modern approaches increasingly employ transition-metal catalysis. Palladium-catalyzed methods have emerged as a powerful tool for the modular synthesis of highly substituted piperazines. nih.govacs.org These reactions, such as the decarboxylative cyclization of propargyl carbonates with diamine components, proceed under mild conditions, often at room temperature, with low catalyst loadings and high stereo- and regiochemical control. nih.govacs.org Iridium-based catalysts have also been successfully used for the condensation of 1,2-diamines with 1,2-diols to form the piperazine core, although challenges with regioselectivity for unsymmetrical substrates remain. thieme-connect.com

More recently, photoredox catalysis has provided a novel pathway for piperazine synthesis and functionalization. mdpi.com These methods, which can use iridium-based photocatalysts or purely organic dyes, allow for C-H functionalization of the piperazine ring. mdpi.com Protocols like the CarboxyLic Amine Protocol (CLAP) utilize decarboxylative cyclization to access diverse C2-substituted piperazines under mild, visible-light-driven conditions. mdpi.com Such advanced catalytic systems offer the potential for more sustainable and versatile syntheses of complex piperazine derivatives, including novel analogues of this compound. mdpi.com

| Catalyst System | Key Features | Typical Substrates | Conditions | Yield | Citation(s) |

| Raney-Nickel / Pd | Classical Hydrogenation | Piperazine, Cyclopentanone | 50-130°C, 5-50 atm | ~70% or more | google.com |

| Palladium(0) | Modular, High Regio/Stereocontrol | Propargyl Carbonates, Diamines | Mild (RT) | Good to Excellent | nih.govacs.org |

| Iridium (Cp*IrCl2)2 | Utilizes Readily Available Diols | 1,2-Diamines, 1,2-Diols | Toluene or Water | High (>70%) | thieme-connect.com |

| Photoredox (Ir/Organic Dye) | C-H Functionalization, Sustainable | N-Protected Piperazines, Aldehydes | Visible Light, Mild | Good to High | mdpi.com |

Integration of Machine Learning and Artificial Intelligence for Compound Discovery and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical research, including the study of piperazine derivatives. researchgate.net These computational tools are being deployed to predict the biological and chemical properties of new compounds, accelerating the discovery process and reducing reliance on costly and time-consuming laboratory experiments. researchgate.net For instance, ML models have been developed to predict the antibacterial properties of piperazine-containing molecules, helping to identify promising candidates for new antibiotics. researchgate.net

In the realm of reaction prediction, AI can assist in forecasting the outcomes of chemical syntheses. By training models on vast datasets of known reactions, it's possible to predict the most likely products, identify potential side reactions, and optimize reaction conditions for novel substrates. colab.ws For a compound like this compound, ML algorithms could predict its physicochemical properties, such as solubility or reactivity, based on its structure. researchgate.net Furthermore, AI could be used to design and propose novel synthesis routes that are more efficient or sustainable than existing methods. clinmedkaz.org The PASS (Prediction of Activity Spectra for Substances) online tool is one example of a program used to predict biological activity spectra from a compound's structure, which has been applied to novel piperazine derivatives. researchgate.net

| Application Area | ML/AI Technique | Objective | Potential for this compound | Citation(s) |

| Property Prediction | Classification & Regression Trees, ANN, LSSVM | Predict antibacterial activity; model CO2 absorption equilibrium. | Predict potential biological activities or industrial applications (e.g., gas capture). | researchgate.netresearchgate.net |

| Target Identification | SwissTargetPrediction | Identify likely protein targets for new derivatives. | Elucidate potential pharmacological pathways if used as a scaffold. | clinmedkaz.org |

| Reaction Prediction | Data-driven modeling | Predict facile formation of catalyst species; predict biological activity spectra (PASS). | Optimize synthesis conditions and predict potential bio-activities. | colab.wsresearchgate.net |

Advanced Mechanistic Studies of Unconventional Reactivity Pathways and Transformations

Understanding the precise mechanisms of chemical reactions is fundamental to controlling their outcomes. For piperazine derivatives, research has moved beyond simple reaction schemes to investigate complex and sometimes unconventional reactivity pathways. The presence of two nitrogen atoms in the piperazine ring can lead to unusual reactivity patterns compared to other aliphatic amines. researchgate.net

A significant area of study is the direct C-H functionalization of the piperazine ring, which avoids the need for pre-functionalized starting materials. mdpi.com Mechanistic investigations have been crucial in developing protocols like the Stannyl Amine Protocol (SnAP) and the aforementioned CLAP. mdpi.com These studies detail the generation of key α-aminyl radical intermediates via photoredox or chemical means, which then engage in cyclization or coupling reactions. mdpi.com

Computational chemistry, particularly using Density Functional Theory (DFT), is another powerful tool for elucidating reactivity. tandfonline.com Theoretical frameworks can characterize the reactivity profile of new piperazine derivatives, identifying the most reactive sites within a molecule and explaining observed experimental trends, such as those seen in NMR spectroscopy. tandfonline.com Such advanced mechanistic insights could be applied to this compound to predict its behavior in C-H activation reactions or to understand its electronic properties, which are influenced by the electron-donating nature of the piperazine nitrogens. scbt.com

Exploration of this compound as a Template for Non-Biological Applications

While the vast majority of research on piperazine scaffolds is focused on medicinal chemistry and pharmacology, the unique structural and chemical properties of these heterocycles make them interesting candidates for non-biological applications. thieme-connect.comnih.govresearchgate.net The piperazine ring is a conformationally flexible yet robust six-membered ring containing two basic nitrogen atoms, which can serve as hydrogen bond acceptors or sites for further functionalization. scbt.comnih.gov

One emerging non-biological application for piperazine derivatives is in the field of carbon capture. Aqueous solutions of piperazine have been studied for their ability to absorb CO2, and machine learning models have been developed to predict the equilibrium absorption under various conditions. researchgate.net The two nitrogen atoms in the piperazine core are key to this reactivity.

For this compound specifically, the presence of the bulky, hydrophobic cyclopentyl groups attached to the nitrogens could impart unique properties relevant to materials science. These groups could influence the compound's solubility, melting point, and intermolecular interactions. This structure could serve as a monomer or a cross-linking agent in the synthesis of novel polymers or as a building block for supramolecular assemblies or metal-organic frameworks (MOFs), where the piperazine core coordinates to metal centers. While these specific applications for this compound are currently speculative, they represent a logical extension of the known chemistry of the piperazine scaffold.

High-Throughput Screening Methodologies for Chemical Reactivity Profiling and Optimization

High-throughput screening (HTS) is a technology platform that allows for the rapid testing of thousands of compounds or reaction conditions. ontosight.ai Initially developed for drug discovery to screen large libraries for biological activity, HTS principles are increasingly being applied to chemical reactivity profiling and reaction optimization. acs.orgacs.orgmdpi.com

For a compound like this compound, HTS methodologies could be employed in several ways. In synthesis optimization, an array of different catalysts, ligands, solvents, and temperatures could be screened in parallel in microplate format to quickly identify the optimal conditions for its formation, improving yield and purity while reducing development time. beilstein-journals.org

Furthermore, HTS can be used for reactivity profiling. By reacting this compound with a large library of diverse chemical reagents and analyzing the outcomes with rapid analytical techniques (like mass spectrometry), a comprehensive profile of its chemical reactivity can be generated. This data would be invaluable for predicting its stability, compatibility with other functional groups, and potential for use in further synthetic transformations. This approach allows for a data-rich understanding of a molecule's chemical behavior far more efficiently than traditional one-at-a-time experiments.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,4-dicyclopentylpiperazine derivatives?

Symmetrical 1,4-disubstituted piperazines can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing cyclopentyl halides with piperazine in toluene for 8–12 hours under anhydrous conditions, followed by acid-base workup (e.g., 2M HCl for protonation and K₂CO₃/acetonitrile for neutralization) . For asymmetric derivatives, stepwise alkylation or coupling reactions are required, with careful control of stoichiometry and reaction time to avoid byproducts.

Q. How should this compound be stored to maintain stability during experiments?

Store the compound in airtight containers at 2–8°C to prevent degradation. For solution-based studies, prepare stock solutions in anhydrous DMSO or acetonitrile (10–25 mM) and aliquot to avoid freeze-thaw cycles. Stability tests under varying pH and temperature conditions are recommended to confirm shelf life .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., cyclopentyl proton signals at δ 1.5–2.5 ppm).

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures via CCDC deposition (e.g., CCDC No. 1407713 protocol) to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent polarity and temperature variations. A systematic approach includes:

- Testing solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectrophotometry.

- Comparing results with structurally similar compounds (e.g., 1,4-diphenethylpiperazine) to identify trends in lipophilicity .

- Applying computational models (e.g., COSMO-RS) to predict solubility based on molecular descriptors.

Q. What strategies optimize the biological activity of this compound analogs?

- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing/donating groups (e.g., chloro, nitro) to the cyclopentyl rings and assess receptor binding via radioligand assays .

- Prodrug design : Enhance bioavailability by conjugating with hydrophilic moieties (e.g., polyethylene glycol) .

- Co-crystallization : Co-crystallize with target proteins (e.g., GPCRs) to map interaction sites and refine docking models .

Q. How can researchers validate the purity of this compound for pharmacological studies?

- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities <0.1%.

- Pharmacopoeial standards : Cross-reference with British Pharmacopoeia guidelines for piperazine derivatives (e.g., impurity profiling via LC-UV) .

- Stability-indicating assays : Perform accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways .

Key Considerations for Researchers

- Contradiction Analysis : Conflicting biological data may stem from assay variability (e.g., cell line differences). Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Safety Protocols : Follow OSHA HCS guidelines for handling piperazine derivatives, including PPE (gloves, goggles) and ventilation to mitigate inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.